![molecular formula C11H15NO3 B024558 4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI) CAS No. 104834-93-7](/img/structure/B24558.png)
4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI) is a chemical compound that has been the subject of scientific research due to its potential applications in the fields of medicine and chemistry. This compound is also known as DMID and has a molecular formula of C12H15NO2.
作用机制
DMID's mechanism of action involves the inhibition of the activation of NF-κB. NF-κB is a transcription factor that is involved in the regulation of immune responses and cell survival. DMID inhibits the activation of NF-κB by preventing the translocation of the protein complex from the cytoplasm to the nucleus.
Biochemical and Physiological Effects:
DMID has been shown to have anti-inflammatory and anti-cancer effects. DMID inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. DMID also induces apoptosis in cancer cells by activating the caspase pathway.
实验室实验的优点和局限性
DMID has several advantages for lab experiments. It is a stable compound that can be easily synthesized. DMID is also soluble in water, which makes it easy to handle in lab experiments. However, DMID has some limitations for lab experiments. It is a toxic compound that can be harmful if not handled properly. DMID also has a short half-life, which makes it difficult to study its long-term effects.
未来方向
There are several future directions for the study of DMID. One potential application for DMID is in the development of anti-inflammatory drugs. DMID's ability to inhibit the activation of NF-κB makes it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis. Another future direction for the study of DMID is in the development of anti-cancer drugs. DMID's ability to induce apoptosis in cancer cells makes it a potential candidate for the treatment of various types of cancer. Additionally, more research is needed to study the long-term effects of DMID and its potential side effects.
合成方法
The synthesis of DMID involves the reaction of 4,5-dihydroxyisobenzofuran with formaldehyde and dimethylamine. This reaction results in the formation of DMID as a yellow crystalline solid.
科学研究应用
DMID has been the subject of scientific research due to its potential applications in the field of medicine. Studies have shown that DMID has anti-inflammatory and anti-cancer properties. DMID has been found to inhibit the activation of NF-κB, a protein complex that is involved in the regulation of immune responses and cell survival. DMID has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
CAS 编号 |
104834-93-7 |
|---|---|
产品名称 |
4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI) |
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC 名称 |
1-[(dimethylamino)methyl]-1,3-dihydro-2-benzofuran-4,5-diol |
InChI |
InChI=1S/C11H15NO3/c1-12(2)5-10-7-3-4-9(13)11(14)8(7)6-15-10/h3-4,10,13-14H,5-6H2,1-2H3 |
InChI 键 |
UIMQDIGDCIXDIY-UHFFFAOYSA-N |
SMILES |
CN(C)CC1C2=C(CO1)C(=C(C=C2)O)O |
规范 SMILES |
CN(C)CC1C2=C(CO1)C(=C(C=C2)O)O |
同义词 |
4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B24477.png)


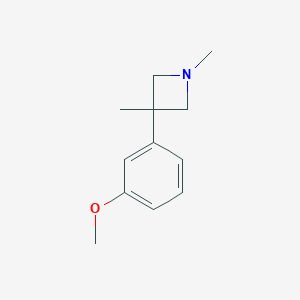
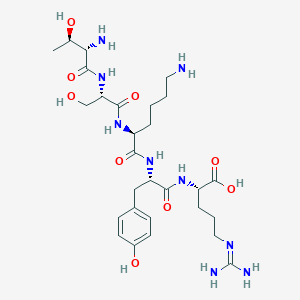
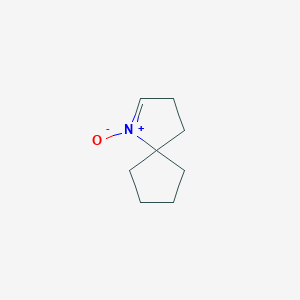
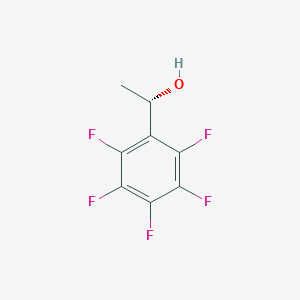
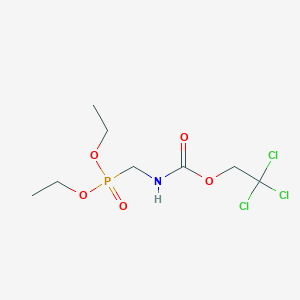



![Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1,](/img/structure/B24498.png)
![1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate](/img/structure/B24499.png)
